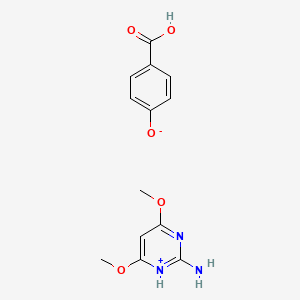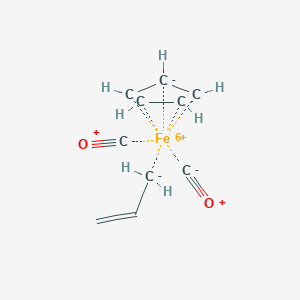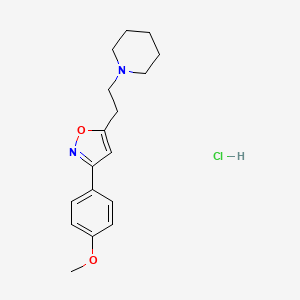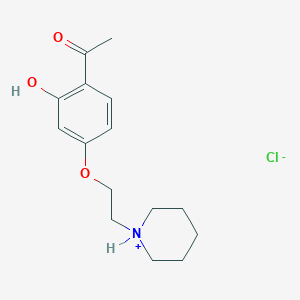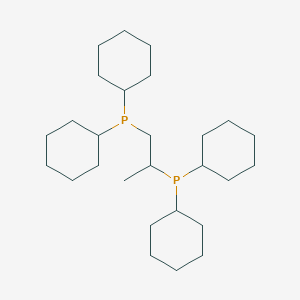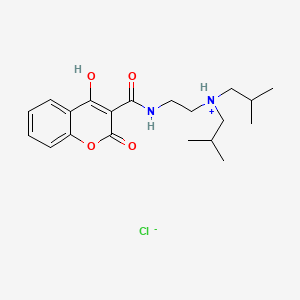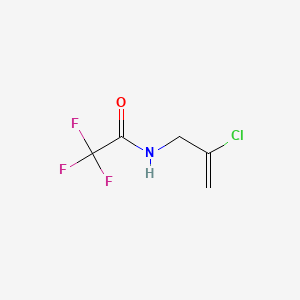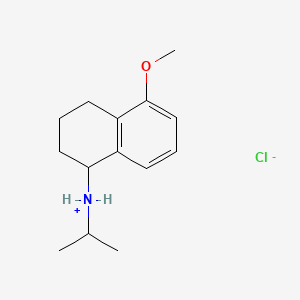
1-Naphthylamine, N-isopropyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylamine, N-isopropyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a chemical compound with the molecular formula C15H24ClNO It is a derivative of naphthylamine, characterized by the presence of an isopropyl group, a methoxy group, and a tetrahydro structure
Preparation Methods
The synthesis of 1-Naphthylamine, N-isopropyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 1-naphthylamine.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Tetrahydro Formation: The tetrahydro structure is formed through hydrogenation using a palladium catalyst under high pressure.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Naphthylamine, N-isopropyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can further reduce the compound to more saturated derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthylamine, N-isopropyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, N-isopropyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
1-Naphthylamine, N-isopropyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride can be compared with other similar compounds, such as:
1-Naphthylamine: Lacks the isopropyl and methoxy groups, resulting in different chemical properties and reactivity.
N-isopropyl-1-naphthylamine: Similar structure but without the methoxy group, leading to different biological activities.
5-Methoxy-1-naphthylamine: Lacks the isopropyl group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
41566-73-8 |
|---|---|
Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.78 g/mol |
IUPAC Name |
(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-10(2)15-13-8-4-7-12-11(13)6-5-9-14(12)16-3;/h5-6,9-10,13,15H,4,7-8H2,1-3H3;1H |
InChI Key |
HYIOEKOEVOVCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH2+]C1CCCC2=C1C=CC=C2OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


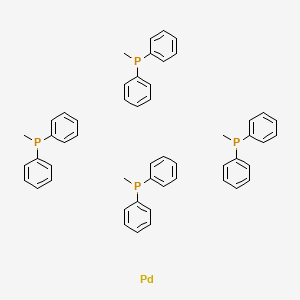
![[4-(5-decylpyrimidin-2-yl)phenyl] nonanoate](/img/structure/B15343711.png)

